![molecular formula C7H9N3O2 B2429886 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one CAS No. 2416243-64-4](/img/structure/B2429886.png)
5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one
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Overview
Description
Synthesis Analysis
Imidazo[1,5-a]pyridine, a related compound, has been a subject of intense research for numerous decades. A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . The synthesis of imidazo[1,5-a]pyridine involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one” are not explicitly mentioned in the available resources .Scientific Research Applications
Photochemical Transformation in Synthesis
An unexpected photochemical transformation of imidazole derivatives, including those containing the 5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one moiety, was discovered. This led to the synthesis of novel imidazo[1,5-a]pyridine-5,8-dione derivatives, expanding the potential for creating new compounds in this chemical class (Melekhina et al., 2019).
Synthesis of Heterocyclic Amplifiers
Research on 1H-imidazo[4,5-b]pyrazines, synthesized from similar components, has been explored for their chemical reactivity and potential applications. These studies contribute to the broader understanding of pyrazine derivatives, including 5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one (Barlin & Ireland, 1984).
Novel Synthetic Approaches
A novel route for synthesizing highly substituted chiral 6,7-dihydro-5H-imidazo[1,5-a]pyrazine-8-ones was developed, highlighting the versatility of this compound in creating diverse and structurally complex molecules (Gopalsamy & Shi, 2003).
Development of TARP γ-8 Selective AMPAR Negative Modulators
Imidazo[1,2-a]pyrazines were identified as selective negative modulators of AMPARs associated with transmembrane AMPAR regulatory protein γ-8. This discovery indicates the potential therapeutic applications of 5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one and its derivatives in neurological conditions (Savall et al., 2018).
C-5 Arylated Imidazo[1,5-a]pyrazines Synthesis
A study on the synthesis of 5-aryl imidazo[1,5-a]pyrazines via palladium-catalyzed coupling revealed new possibilities for the chemical modification and enhancement of compounds like 5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one (Wang et al., 2008).
Safety and Hazards
properties
IUPAC Name |
5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-6-7(12)8-2-5(11)10(6)3-9-4/h3,5,11H,2H2,1H3,(H,8,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGCVXLAKWLZTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NCC(N2C=N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one |
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